molecular formula C6H8N2O2 B11923284 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B11923284
M. Wt: 140.14 g/mol
InChI Key: OVQYUZCIUNHTEK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a carboxylic acid group at the 4 position of the imidazole ring. It is a white or colorless solid that is highly soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. These methods often employ microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methyl groups and carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1,2-Dimethyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, or other biological targets .

Comparison with Similar Compounds

1,2-Dimethyl-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1,2-Dimethylimidazole: Lacks the carboxylic acid group, making it less polar and less soluble in water.

    1H-Imidazole-4-carboxylic acid: Lacks the methyl groups, resulting in different chemical reactivity and biological activity.

    2-Methylimidazole: Contains only one methyl group, leading to variations in its chemical and physical properties.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1,2-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O2/c1-4-7-5(6(9)10)3-8(4)2/h3H,1-2H3,(H,9,10)

InChI Key

OVQYUZCIUNHTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)C(=O)O

Origin of Product

United States

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